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Introduction

Spebrutinib (also known as CC-292 or AVL-292) is an orally bioavailable, irreversible inhibitor
of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial enzyme in the B-cell receptor
signaling pathway, making it a key target for treating B-cell malignancies and autoimmune
diseases.[4][5] Understanding the metabolic fate of Spebrutinib is critical for its development
and for anticipating potential drug-drug interactions and toxicities. This guide provides a
detailed overview of the in vitro metabolic pathways of Spebrutinib, based on available
scientific literature. The primary methodologies, quantitative data on metabolites, and visual
representations of the metabolic processes are presented to offer a comprehensive resource
for professionals in the field.

Metabolic Pathways of Spebrutinib

In vitro studies using rat liver microsomes (RLM) have been instrumental in elucidating the
phase | metabolic pathways of Spebrutinib.[4][6][7] These investigations revealed that
Spebrutinib undergoes extensive metabolism, leading to the formation of at least fourteen
distinct phase | metabolites.[4][6][8] The primary metabolic reactions observed are oxidation,
hydroxylation, O-dealkylation, epoxidation, defluorination, and reduction.[6][7][8]
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The main sites of metabolism predicted by in silico models and confirmed by in vitro
experiments include the acrylamide group and the methoxy group at the opposite end of the
molecule.[4] Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, are
predicted to play a significant role in these transformations.[4]

Key metabolic transformations include:

Oxidation and Hydroxylation: These are common metabolic routes for Spebrutinib, leading
to the formation of various hydroxylated and oxidized metabolites.[6][7]

o O-dealkylation: The methoxyethoxy side chain is a site for O-dealkylation.[6][7]

o Epoxidation: The acrylamide moiety can undergo epoxidation to form reactive epoxide
intermediates (glycidamide).[4][7] These intermediates are noteworthy as they can bind to
macromolecules like proteins and DNA.[4]

o Defluorination: An unusual but observed pathway for Spebrutinib is the oxidative
defluorination of the fluoropyrimidine ring.[4][6] This can be a concern as the release of
fluoride ions can potentially lead to toxicity.[4]

e Reduction: Reduction reactions have also been proposed as a metabolic pathway for
Spebrutinib.[6][7]

Furthermore, the metabolism of Spebrutinib can lead to the formation of reactive
intermediates, such as iminium, 2-iminopyrimidin-5(2H)-one, and aldehyde species.[6][7] The
acrylamide group is a structural alert for toxicity and is involved in the formation of glycidamide
and aldehyde reactive intermediates.[6]
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Caption: Proposed Phase | metabolic pathways of Spebrutinib.

Quantitative Summary of In Vitro Metabolites

The following table summarizes the phase | metabolites of Spebrutinib identified in vitro using
rat liver microsomes. The characterization was performed using Liquid Chromatography-
Tandem Mass Spectrometry (LC-MS/MS).[6]
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Metabolite ID Proposed Biotransformation
M1 O-demethylation

M2 Epoxidation of M1

M3 Hydroxylation

M4 Hydroxylation

M5 Hydroxylation

M6 Hydroxylation

M7 O-dealkylation

M8 Oxidation

M9 Reduction

M10 Defluorination and Hydroxylation
M11 Defluorination and Hydroxylation
M12 Defluorination and Hydroxylation
M13 Hydroxylation and Oxidation
M14 Hydroxylation and Oxidation

Note: This table is based on the reported identification of fourteen phase | metabolites.[6][8]
The specific m/z values and retention times are typically found in the supplementary data of the
source publication.

Experimental Protocols

The in vitro metabolism of Spebrutinib has been investigated using established methodologies
to identify metabolites and reactive intermediates.

1. In Vitro Incubation with Rat Liver Microsomes (RLM)

o Objective: To generate and identify phase | metabolites of Spebrutinib.
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o System: Pooled rat liver microsomes (RLM) are used as the source of cytochrome P450 and
other drug-metabolizing enzymes.[6][7]

e Procedure:
o Spebrutinib is incubated with RLM in a suitable buffer (e.g., phosphate buffer).

o The reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate
(NADPH) regenerating system, which is essential for CYP450 activity.

o The incubation is carried out at 37°C for a specified period.

o The reaction is terminated by adding a cold organic solvent, such as acetonitrile, which
also serves to precipitate proteins.[9]

o After centrifugation, the supernatant is collected for analysis.
2. Trapping of Reactive Intermediates
¢ Objective: To detect and characterize unstable, reactive metabolites.

o Methodology: The standard RLM incubation is supplemented with trapping agents that form
stable adducts with reactive intermediates.[6][7]

e Trapping Agents Used:
o Potassium Cyanide (KCN): Traps hard electrophiles like iminium ions.[6][7]
o Glutathione (GSH): Traps soft electrophiles such as epoxides and iminoquinones.[6][7]
o Methoxylamine: Traps intermediates containing aldehyde or ketone functionalities.[6][7]

e Outcome: The formation of stable cyanide, GSH, and methoxylamine adducts provides
evidence for the generation of their corresponding reactive precursors.[6] Studies have
successfully identified four cyanide adducts, six GSH adducts, and three methoxylamine
adducts of Spebrutinib.[6][7]

3. Analytical Methodology: LC-MS/MS
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e Technique: High-Performance Liquid Chromatography coupled with Tandem Mass
Spectrometry (LC-MS/MS) is the analytical technique of choice for separating and identifying
the metabolites.[6][7]

e Procedure:

o The supernatant from the incubation mixture is injected into the HPLC system for
chromatographic separation of the parent drug and its metabolites.

o The separated compounds are then introduced into the mass spectrometer.

o Full scan mass spectrometry is used to determine the molecular weights of potential
metabolites.

o Product ion scanning (MS/MS) is performed on the parent drug and the potential
metabolite ions to obtain fragmentation patterns.

o The structures of the metabolites are proposed by comparing their fragmentation patterns
with that of the parent drug.
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Caption: Experimental workflow for in vitro metabolite identification.
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Conclusion

The in vitro metabolism of Spebrutinib is multifaceted, involving a range of Phase | reactions
that lead to numerous metabolites. The primary pathways include oxidation, hydroxylation, O-
dealkylation, epoxidation, defluorination, and reduction, predominantly mediated by CYP450
enzymes. A key finding is the bioactivation of Spebrutinib to reactive intermediates, particularly
from the acrylamide moiety, which has implications for potential toxicity. The detailed
characterization of these metabolic pathways and the experimental protocols used to identify
them are crucial for the ongoing clinical development of Spebrutinib, informing assessments of
drug safety, efficacy, and potential interactions. This guide consolidates the current
understanding, providing a valuable technical resource for researchers in the pharmaceutical
sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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